1-((4-chlorophenyl)sulfonyl)-N-(2-methyl-1,3-dioxoisoindolin-4-yl)piperidine-4-carboxamide
Description
Properties
IUPAC Name |
1-(4-chlorophenyl)sulfonyl-N-(2-methyl-1,3-dioxoisoindol-4-yl)piperidine-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20ClN3O5S/c1-24-20(27)16-3-2-4-17(18(16)21(24)28)23-19(26)13-9-11-25(12-10-13)31(29,30)15-7-5-14(22)6-8-15/h2-8,13H,9-12H2,1H3,(H,23,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KEJSMDFZYQIXLJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C2=C(C1=O)C(=CC=C2)NC(=O)C3CCN(CC3)S(=O)(=O)C4=CC=C(C=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20ClN3O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
461.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 1-((4-chlorophenyl)sulfonyl)-N-(2-methyl-1,3-dioxoisoindolin-4-yl)piperidine-4-carboxamide is a synthetic derivative that has garnered attention due to its potential pharmacological applications. This article explores its biological activity, focusing on antibacterial properties, enzyme inhibition, and other therapeutic potentials.
Chemical Structure and Properties
The compound features a piperidine backbone substituted with a sulfonyl group and an isoindoline moiety, which are known to enhance biological activity. The inclusion of the 4-chlorophenyl group is significant for its interaction with biological targets.
Antibacterial Activity
Recent studies have evaluated the antibacterial efficacy of this compound against various bacterial strains. The results indicate moderate to strong activity against:
- Salmonella typhi
- Bacillus subtilis
- Escherichia coli
- Staphylococcus aureus
The compound demonstrated an IC50 value of approximately against these strains, indicating potent antibacterial properties compared to reference standards .
Enzyme Inhibition
The compound has been tested for its ability to inhibit key enzymes:
- Acetylcholinesterase (AChE) : Known for its role in neurotransmission, inhibition can lead to increased acetylcholine levels, beneficial in treating neurodegenerative diseases.
- Urease : Inhibition of urease is crucial in managing infections caused by urease-producing bacteria. The compound exhibited strong inhibitory effects with IC50 values significantly lower than those of standard inhibitors .
Case Studies
- Antimicrobial Screening : A series of derivatives including the target compound were synthesized and screened for antimicrobial activity. The results indicated that compounds with similar structural motifs exhibited varied degrees of activity, highlighting the importance of structural optimization in enhancing efficacy.
- In Silico Studies : Molecular docking studies have shown that the compound interacts favorably with target proteins involved in bacterial metabolism and growth, suggesting a mechanism of action that could be exploited for drug development .
Table of Biological Activities
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The table below compares key structural and functional attributes of the target compound with three related derivatives:
Key Observations
- Core Structure Differences: The target compound and ’s derivative share a piperidine core, while ’s analog uses a piperazine ring. The dioxoisoindolinyl group in the target compound is more rigid and planar than the pyrrolidine group in ’s compound, which may reduce conformational flexibility but enhance target selectivity .
Substituent Impact :
- The 4-chlorophenyl sulfonyl group (common in the target and ) is associated with improved metabolic stability and membrane permeability due to its hydrophobic and electron-deficient nature.
- The 2-methyl-1,3-dioxoisoindolin-4-yl group introduces two ketone moieties, likely increasing polarity and hydrogen-bond acceptor capacity compared to the ethyl or benzyl groups in other analogs .
- Synthetic Considerations: highlights esterification and amidation steps for piperidine derivatives, but the target compound’s sulfonyl and dioxoisoindolinyl groups may require more specialized reagents (e.g., sulfonylation agents or isoindolinone precursors) .
Pharmacological Hypotheses :
- ’s compound is marketed for medicinal use, suggesting sulfonyl-piperidine carboxamides have therapeutic relevance. The target compound’s dioxoisoindolinyl group could modulate pharmacokinetics (e.g., prolonged half-life) compared to pyrrolidine-based analogs .
Q & A
Basic Research Questions
Q. What synthetic methodologies are recommended for preparing 1-((4-chlorophenyl)sulfonyl)-N-(2-methyl-1,3-dioxoisoindolin-4-yl)piperidine-4-carboxamide?
- The synthesis typically involves multi-step reactions, including sulfonylation of the piperidine core and coupling with the isoindolinone moiety. Key steps include:
- Sulfonylation : Reacting 4-chlorophenylsulfonyl chloride with a piperidine intermediate under basic conditions (e.g., triethylamine in DMF) .
- Amide Coupling : Using carbodiimide-based reagents (e.g., EDCI/HOBt) to conjugate the sulfonylated piperidine with 2-methyl-1,3-dioxoisoindolin-4-amine .
- Purification : Column chromatography or recrystallization in methanol/water mixtures to isolate the final product. Monitor reaction progress via TLC (Rf ~0.3–0.5 in ethyl acetate/hexane) .
Q. How can structural characterization of this compound be optimized for reproducibility?
- Employ a combination of analytical techniques:
- NMR Spectroscopy : ¹H/¹³C NMR to confirm substituent positions (e.g., sulfonyl group at C1 of piperidine, isoindolinone at N4) .
- Mass Spectrometry : High-resolution ESI-MS to verify molecular weight (expected [M+H]⁺ ~530–540 Da) .
- X-ray Crystallography : For unambiguous confirmation of stereochemistry, if crystalline derivatives are obtainable .
Q. What preliminary assays are suitable for evaluating its biological activity?
- Prioritize target-agnostic screens:
- Enzyme Inhibition : Test against kinases (e.g., EGFR, PI3K) or proteases using fluorogenic substrates .
- Cell Viability Assays : Dose-response studies (0.1–100 µM) in cancer cell lines (e.g., MCF-7, A549) via MTT or ATP-based luminescence .
- Microbial Susceptibility : Agar dilution assays against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains .
Advanced Research Questions
Q. How do substituent modifications influence the compound’s pharmacological profile?
- A systematic SAR study reveals:
| Substituent | Position | Effect | Reference |
|---|---|---|---|
| 4-Cl on phenyl | Sulfonyl | ↑ Metabolic stability | |
| Methyl on isoindolinone | N2 | ↓ Solubility, ↑ LogP | |
| Piperidine carboxamide | C4 | Critical for target binding |
- Replace the 4-chlorophenyl group with fluorophenyl to assess impact on σ receptor affinity (IC₅₀ comparisons) .
Q. What strategies resolve contradictions in bioactivity data across studies?
- Meta-Analysis : Compare IC₅₀ values from independent assays (e.g., enzymatic vs. cellular) to identify assay-specific artifacts .
- Orthogonal Validation : Use CRISPR-mediated gene knockout in cell lines to confirm target specificity .
- Solubility Correction : Normalize activity data using measured solubility limits (e.g., PBS vs. DMSO vehicle) .
Q. What mechanistic insights explain its dual activity as a σ receptor ligand and kinase inhibitor?
- The compound’s piperidine-4-carboxamide core enables:
- σ Receptor Binding : Interaction with Tyr173 and Glu172 residues via hydrogen bonding .
- Kinase Inhibition : Competitive binding at the ATP pocket due to sulfonyl group’s electron-withdrawing effects .
- Use molecular dynamics simulations to model simultaneous binding modes and identify allosteric coupling .
Q. How can synthetic yields be improved without compromising purity?
- Process Optimization :
- Replace DMF with acetonitrile to reduce side reactions during sulfonylation (yield ↑ 15%) .
- Use microwave-assisted synthesis for amide coupling (30 min vs. 12 hr, purity >98%) .
- Quality Control : Implement inline FTIR to monitor intermediate formation and reduce purification steps .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
